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molecular formula C9H12N4O4 B8808115 7-(2,3-Dihydroxypropyl)-3-methylxanthine CAS No. 62637-09-6

7-(2,3-Dihydroxypropyl)-3-methylxanthine

Cat. No. B8808115
M. Wt: 240.22 g/mol
InChI Key: CEQTZOYQHCHZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833146

Procedure details

83 g (0.5 mol) of 3-methylxanthine are dissolved in 1250 ml of dimethylformamide, and 12 g (0.5 mol) of sodium hydride are added in portions at room temperature, while stirring. Stirring is continued for 30 minutes, after which 55.3 g (0.5 mol) of 1-chloro-2,3-propanediol in 100 ml of dimethylformamide are added dropwise and the mixture is heated for 18 hours at 110° C., while stirring. Working up is carried out as described in Example 55a).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[C:5](=[O:11])[NH:4][C:3]1=[O:12].[H-].[Na+].Cl[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CN(C)C=O>[OH:20][CH:17]([CH2:18][OH:19])[CH2:16][N:7]1[C:6]2[C:5](=[O:11])[NH:4][C:3](=[O:12])[N:2]([CH3:1])[C:10]=2[N:9]=[CH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
CN1C(NC(C=2NC=NC12)=O)=O
Name
Quantity
1250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
55.3 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
while stirring

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC(CN1C=NC=2N(C(NC(C12)=O)=O)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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